![molecular formula C7H4F2O2 B1322476 3,6-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-92-7](/img/structure/B1322476.png)
3,6-Difluoro-2-hydroxybenzaldehyde
Overview
Description
3,6-Difluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 g/mol . It belongs to the class of benzaldehydes and is characterized by the presence of two fluorine atoms and a hydroxyl group attached to the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde typically involves the fluorination of 2-hydroxybenzaldehyde. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve similar fluorination techniques with optimization for yield and purity, using continuous flow reactors or batch processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that fluorinated compounds like 3,6-difluoro-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. Studies have shown that fluorine substitution can enhance the biological activity of compounds against various bacterial strains. For instance, the compound has been evaluated alongside other fluorinated benzaldehyde derivatives for its efficacy against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
Drug Development
The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable scaffold in drug design. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and infections. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry .
Material Science Applications
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its reactive aldehyde group can participate in condensation reactions to form polyfunctional materials with tailored properties. These materials can be engineered for specific applications such as coatings, adhesives, and composites that require enhanced thermal and mechanical stability .
Synthetic Intermediate
Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It is often used in the synthesis of more complex fluorinated compounds through various reactions such as nucleophilic substitution and cross-coupling reactions. The compound's versatility allows chemists to create a wide range of derivatives that can be employed in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated several fluorinated benzaldehyde derivatives, including this compound, for their antimicrobial properties. The results indicated that the compound exhibited significant activity against multiple strains of bacteria compared to non-fluorinated counterparts. This study highlights the importance of fluorination in enhancing the bioactivity of aromatic compounds .
Case Study 2: Polymer Development
In a recent investigation into new polymeric materials, researchers synthesized a series of polymers using this compound as a precursor. The resulting polymers demonstrated superior mechanical properties and thermal stability compared to traditional polymers. This case exemplifies how this compound can be leveraged to produce high-performance materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Biological Activity
3,6-Difluoro-2-hydroxybenzaldehyde (DFHBA) is an aromatic aldehyde characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring. Its molecular formula is with a molecular weight of 158.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The unique structural features of DFHBA contribute to its biological activity. The hydroxyl group allows for hydrogen bonding, while the aldehyde group can participate in various chemical reactions. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which are crucial for drug design and development.
Key Reactions
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The aldehyde group can be reduced to form alcohols.
- Substitution : The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Antimicrobial Activity
DFHBA has been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including both gram-positive and gram-negative bacteria. For instance, derivatives of DFHBA have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that DFHBA derivatives may possess anticancer activity . Some studies report cytotoxic effects against cancer cell lines, suggesting that fluorinated compounds can inhibit enzymes involved in cancer progression . The mechanism may involve interference with DNA replication or repair processes.
Antioxidant Activity
DFHBA has also been evaluated for its antioxidant properties . Compounds derived from DFHBA showed promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Nowakowska et al. (2019) focused on the synthesis of Schiff bases derived from DFHBA, which exhibited notable antimicrobial activity against various pathogens. The results indicated a correlation between the structure of the synthesized compounds and their biological efficacy .
Study 2: Anticancer Activity
In another investigation, DFHBA derivatives were tested against several cancer cell lines. The findings revealed that certain modifications to the DFHBA structure enhanced cytotoxicity, making them potential candidates for further development as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand DFHBA's unique properties, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxy-3-fluorobenzaldehyde | C₇H₅FO | One fluorine atom; used in drug synthesis |
3-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₂ | Carboxylic acid functionality |
4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO | Different substitution pattern |
3-Fluoro-5-hydroxybenzaldehyde | C₇H₅FO | Additional hydroxyl group; varied reactivity |
2,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | Two fluorine atoms; distinct biological activity |
The unique positioning of functional groups in DFHBA contributes to its distinct chemical behavior and potential applications compared to these similar compounds.
Properties
IUPAC Name |
3,6-difluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGMIHBQTCIAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626370 | |
Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502762-92-7 | |
Record name | 3,6-Difluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502762-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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